Ferrous histidinate
Overview
Description
Ferrous histidinate, also known as this compound, is a useful research compound. Its molecular formula is C12H16FeN6O4 and its molecular weight is 364.14 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Ferroelectric Materials and Metal-Organic Frameworks
Ferroelectrics are materials with wide-ranging applications, including in chiral metal-organic frameworks (MOFs). A study demonstrated a methodology for implementing ferroelectricity in chiral MOFs using a chiral ligand derived from l-histidine, highlighting its potential in creating new FE MOFs (M. Mon et al., 2017).
2. Spectroscopic Properties and Reactivity of Ferrous Heme-Nitrosyls
Ferrous heme-nitrosyls, involving coordination with histidine, show significant variations in electronic structure, impacting important biological processes. The interaction with histidine increases the radical character on nitric oxide (NO), facilitating its activation for catalysis (L. Goodrich et al., 2010).
3. Conformational Transition in Enzymes
Studies on enzymes like horseradish peroxidase have shown conformational transitions at low pH, where the histidine ligand is replaced by water, altering the enzyme's structure and function. This sheds light on the dynamic nature of enzyme active sites and their interaction with histidine (G. Smulevich et al., 1997).
4. Oxidation of Histidine by Iron-Oxygen Intermediates
Research into the oxidation of histidine by iron-oxygen intermediates contributes to understanding the biochemistry of enzymes like OvoA and EgtB. This process involves ferrous peroxysulfur complexes and offers insights into biochemical pathways involving histidine (Eric A. C. Bushnell et al., 2012).
5. Whey Protein Hydrolysate Fractions and Iron Solubility
A study on whey protein hydrolysate fractions revealed that these fractions, enriched in histidine, have notable ferrous chelating capabilities. This finding is significant for nutritional science, particularly in enhancing iron solubility and bioavailability (I. O'Loughlin et al., 2015).
6. Properties of Myoglobin with Diazaheme Prosthetic Group
Myoglobin studies show that the iron complex with beta,delta-diazamesoporphyrin, involving iron-bound distal histidine, exhibits high affinities for O2 and CO. This research has implications for understanding the role of histidine in myoglobin function and its interaction with various ligands (S. Neya et al., 1997).
7. Inhibitors of Human Ferrous Iron and 2-Oxoglutarate Oxygenases
The development of inhibitors for human ferrous iron and 2-oxoglutarate oxygenases, such as KDM4 histone demethylases, is a significant area of research. These inhibitors, involving histidine, have potential applications in various medical and biological studies (C. Thinnes et al., 2015).
Properties
IUPAC Name |
(2S)-2-amino-3-(1H-imidazol-5-yl)propanoate;iron(2+) | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H9N3O2.Fe/c2*7-5(6(10)11)1-4-2-8-3-9-4;/h2*2-3,5H,1,7H2,(H,8,9)(H,10,11);/q;;+2/p-2/t2*5-;/m00./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCSCPMNEABGTIT-MDTVQASCSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)[O-])N.C1=C(NC=N1)CC(C(=O)[O-])N.[Fe+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(=O)[O-])N.C1=C(NC=N1)C[C@@H](C(=O)[O-])N.[Fe+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FeN6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10946480 | |
Record name | Iron(2+) bis[2-amino-3-(1H-imidazol-5-yl)propanoate] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10946480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23661-48-5 | |
Record name | Ferrous histidinate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023661485 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Iron(2+) bis[2-amino-3-(1H-imidazol-5-yl)propanoate] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10946480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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